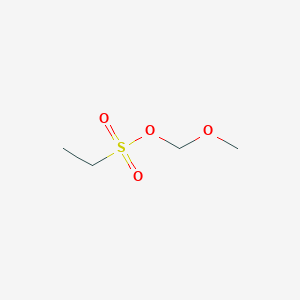
Methoxymethyl ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethyl ethanesulfonate is an organosulfur compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a methoxymethyl group attached to an ethanesulfonate moiety. It is a colorless liquid that is often used as a reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxymethyl ethanesulfonate can be synthesized through the reaction of methoxymethyl chloride with ethanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methoxymethyl ethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Produces ethanesulfonic acid derivatives.
Reduction: Yields simpler sulfur compounds.
Substitution: Results in various substituted ethanesulfonate derivatives.
Scientific Research Applications
Methoxymethyl ethanesulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a chemical probe in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methoxymethyl ethanesulfonate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to modifications in the structure and function of these molecules, which is useful in various biochemical and pharmacological studies.
Comparison with Similar Compounds
Ethyl methanesulfonate: Another alkylating agent with similar properties but different alkyl group.
Methyl methanesulfonate: Similar in structure but with a methyl group instead of a methoxymethyl group.
Uniqueness: Methoxymethyl ethanesulfonate is unique due to its methoxymethyl group, which imparts distinct reactivity and properties compared to other sulfonate esters. This makes it particularly useful in specific synthetic and research applications where other compounds may not be as effective.
Properties
CAS No. |
222528-47-4 |
|---|---|
Molecular Formula |
C4H10O4S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
methoxymethyl ethanesulfonate |
InChI |
InChI=1S/C4H10O4S/c1-3-9(5,6)8-4-7-2/h3-4H2,1-2H3 |
InChI Key |
BBLBEOHNXVJDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
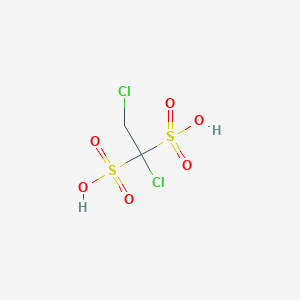
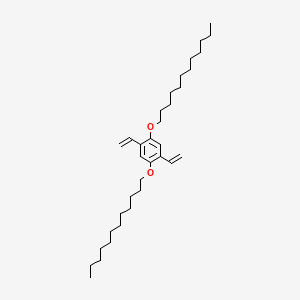
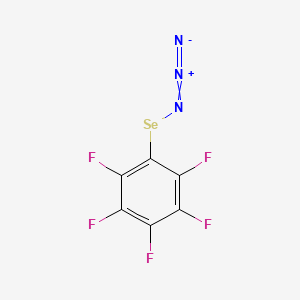
![Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-](/img/structure/B14244750.png)
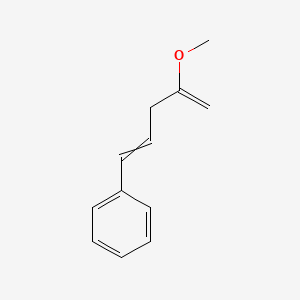


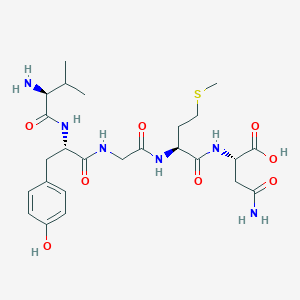
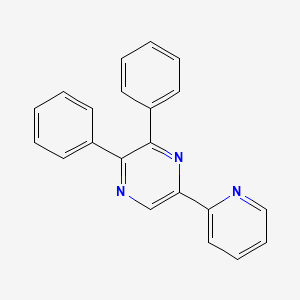
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)

